molecular formula C18H18N2O4 B1277178 (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid CAS No. 744-59-2

(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid

Cat. No.: B1277178
CAS No.: 744-59-2
M. Wt: 326.3 g/mol
InChI Key: CCLJGZGVIQBNDH-UHFFFAOYSA-N
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Description

Hippuryl-L-phenylalanine is a synthetic dipeptide composed of hippuric acid and L-phenylalanine. It is commonly used as a substrate for carboxypeptidase enzymes, which are proteases that cleave amino acids from the carboxyl end of proteins and peptides. This compound is particularly valuable in biochemical assays to measure carboxypeptidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hippuryl-L-phenylalanine can be synthesized through a peptide coupling reaction. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Hippuryl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hippuryl-L-phenylalanine primarily undergoes hydrolysis reactions catalyzed by carboxypeptidase enzymes. The hydrolysis reaction involves the cleavage of the peptide bond between hippuric acid and L-phenylalanine, resulting in the formation of hippuric acid and L-phenylalanine .

Common Reagents and Conditions

    Enzymatic Hydrolysis: Carboxypeptidase A is commonly used to catalyze the hydrolysis of Hippuryl-L-phenylalanine.

    Chemical Hydrolysis: Acidic or basic conditions can also be used to hydrolyze the peptide bond.

Major Products

The major products formed from the hydrolysis of Hippuryl-L-phenylalanine are hippuric acid and L-phenylalanine .

Scientific Research Applications

Hippuryl-L-phenylalanine has several scientific research applications, including:

Mechanism of Action

Hippuryl-L-phenylalanine acts as a substrate for carboxypeptidase enzymes. The mechanism involves the enzyme binding to the substrate and catalyzing the hydrolysis of the peptide bond. The carboxypeptidase enzyme contains a zinc ion at its active site, which plays a crucial role in the catalytic process. The zinc ion coordinates with the carbonyl oxygen of the peptide bond, facilitating its cleavage and resulting in the release of hippuric acid and L-phenylalanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hippuryl-L-phenylalanine is unique due to its specific interaction with carboxypeptidase enzymes, making it a preferred substrate for studying these enzymes’ activity. Its structure allows for precise measurement of enzyme kinetics and inhibitor effects, providing valuable insights into enzyme function and regulation .

Properties

IUPAC Name

2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLJGZGVIQBNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-39-3, 744-59-2
Record name N-Benzoylglycylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4703-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Hippuryl)phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83250
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(N-benzoylglycyl)-3-phenyl-L-alanine
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